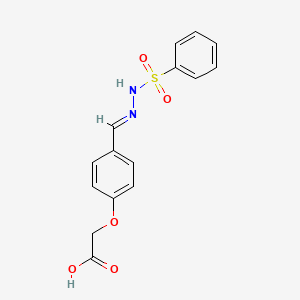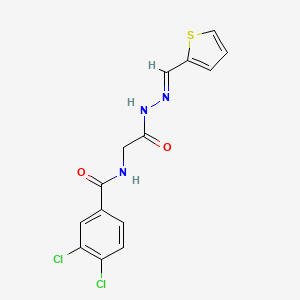
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a pyrazole ring, a thiazolidinone ring, and various functional groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, which is then reacted with a thiazolidinone precursor under specific conditions to form the final product.
-
Preparation of Pyrazole Derivative
Starting Materials: 4-ethoxy-3-nitrobenzaldehyde and phenylhydrazine.
Reaction Conditions: The reaction is carried out in ethanol with a catalytic amount of acetic acid, leading to the formation of the pyrazole ring.
-
Formation of Thiazolidinone Ring
Starting Materials: The pyrazole derivative and ethyl isothiocyanate.
Reaction Conditions: The mixture is refluxed in ethanol, resulting in the formation of the thiazolidinone ring.
-
Final Coupling Reaction
Starting Materials: The intermediate compounds are then coupled using a base such as sodium ethoxide in ethanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion to the final product.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of these steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the thiazolidinone ring can lead to sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under mild to moderate conditions.
Products: Reduction of the nitro group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents like dimethyl sulfoxide (DMSO).
Products: Substitution at the ethoxy or nitro positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the nitro and thiazolidinone groups can interact with biological targets, leading to inhibitory activity against specific enzymes.
Medicine
Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The combination of functional groups allows for interactions with multiple biological pathways, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the thiazolidinone ring can interact with thiol groups in proteins, leading to inhibition of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-((3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The ethoxy group provides additional steric and electronic effects compared to similar compounds, potentially leading to different reactivity and biological properties.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Properties
CAS No. |
623935-56-8 |
|---|---|
Molecular Formula |
C23H20N4O4S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O4S2/c1-3-25-22(28)20(33-23(25)32)13-16-14-26(17-8-6-5-7-9-17)24-21(16)15-10-11-19(31-4-2)18(12-15)27(29)30/h5-14H,3-4H2,1-2H3/b20-13- |
InChI Key |
XAONBOKBBREZLR-MOSHPQCFSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)
![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)
![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)
